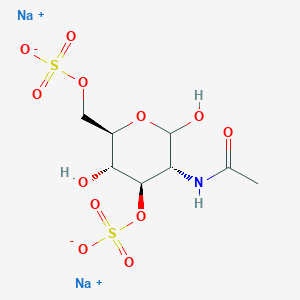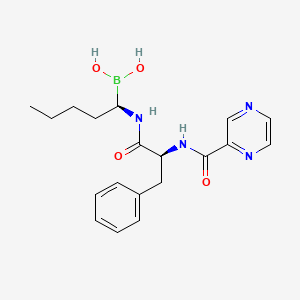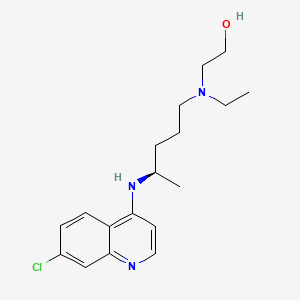![molecular formula C35H56NO.Br B1147381 Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) CAS No. 138224-69-8](/img/structure/B1147381.png)
Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) is a chemical compound known for its unique structure and properties It is characterized by a long docosyl chain attached to a pyridinium ring, which is further substituted with a hydroxyphenyl ethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinium Ring: The pyridinium ring is synthesized through a reaction between pyridine and an appropriate alkylating agent.
Attachment of the Docosyl Chain: The docosyl chain is introduced via a nucleophilic substitution reaction, where a docosyl halide reacts with the pyridinium ring.
Introduction of the Hydroxyphenyl Ethenyl Group: The final step involves the addition of the hydroxyphenyl ethenyl group through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates (R-SH) can replace the bromide ion.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted pyridinium compounds.
Substitution: Azide or thiolate-substituted pyridinium compounds.
科学研究应用
Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用机制
The mechanism of action of Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) involves its interaction with biological membranes. The long docosyl chain allows it to integrate into lipid bilayers, while the hydroxyphenyl group can interact with membrane proteins. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the pyridinium ring can participate in electrostatic interactions with negatively charged cellular components.
相似化合物的比较
Similar Compounds
1-Docosyl-4-[2-(4-methoxyphenyl)ethenyl]pyridin-1-ium bromide: Similar structure but with a methoxy group instead of a hydroxy group.
1-Docosyl-4-[2-(4-chlorophenyl)ethenyl]pyridin-1-ium bromide: Contains a chlorophenyl group instead of a hydroxyphenyl group.
Uniqueness
Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) is unique due to the presence of the hydroxyphenyl group, which imparts specific reactivity and biological activity. The hydroxy group can form hydrogen bonds, enhancing its interaction with biological targets compared to its methoxy or chloro analogs.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
属性
IUPAC Name |
4-[2-(1-docosylpyridin-1-ium-4-yl)ethenyl]phenol;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55NO.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30-36-31-28-34(29-32-36)23-22-33-24-26-35(37)27-25-33;/h22-29,31-32H,2-21,30H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFHSVIHWZOGQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)O.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698087 |
Source


|
| Record name | 1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138224-69-8 |
Source


|
| Record name | 1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)

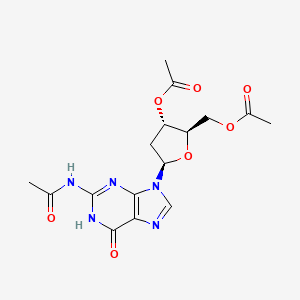
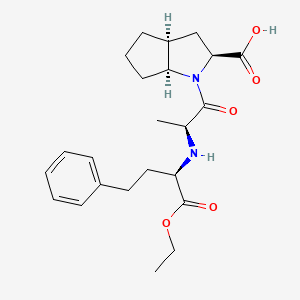
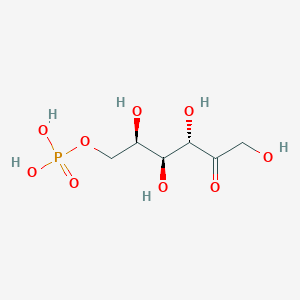


![5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide](/img/structure/B1147309.png)
